Rhamnazin belongs to the class of organic compounds known as flavonols. Flavonols are compounds that contain a flavone (2-phenyl-1-benzopyran-4-one) backbone carrying a hydroxyl group at the 3-position. Thus, rhamnazin is considered to be a flavonoid lipid molecule. Rhamnazin is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhamnazin participates in a number of enzymatic reactions. In particular, rhamnazin can be biosynthesized from quercetin. Rhamnazin can also be converted into viscumneoside vii and viscumneoside iv. Outside of the human body, rhamnazin can be found in lemon balm. This makes rhamnazin a potential biomarker for the consumption of this food product.
Rhamnacene is a dimethoxyflavone that is quercetin in which the hydroxy groups at the 3' and 7 positions have been replaced by methoxy groups. It has a role as a plant metabolite and an antineoplastic agent. It is a dimethoxyflavone, a trihydroxyflavone, an aromatic ether and a member of phenols. It derives from a quercetin.
Rhamnazin
CAS No.: 552-54-5
VCID: VC21329985
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
Rhamnazin is a flavonoid compound, specifically an O-methylated flavonol, with the chemical formula C17H14O7 and a molecular weight of approximately 330.29 g/mol . It is structurally related to quercetin, with methoxy groups replacing the hydroxy groups at the 3' and 7 positions . Rhamnazin is known for its presence in various plant species, including Rhamnus petiolaris, a buckthorn plant native to regions such as Iraq, Lebanon, Syria, and Turkey . Occurrence in PlantsRhamnazin is found in several plant species, including Rhamnus petiolaris and Callicarpa kwangtungensis . It is also mentioned in the context of lemon balm, suggesting its potential as a biomarker for the consumption of certain food products . Plant Sources of Rhamnazin
Metabolic PathwaysRhamnazin is synthesized through the action of specific enzymes. For example, the enzyme 3-methylquercetin 7-O-methyltransferase is involved in converting isorhamnetin into rhamnazin using S-adenosyl methionine . Additionally, rhamnazin can be further methylated by the enzyme 3,7-dimethylquercetin 4'-O-methyltransferase to produce ayanin . |
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CAS No. | 552-54-5 | ||||||||
Product Name | Rhamnazin | ||||||||
Molecular Formula | C17H14O7 | ||||||||
Molecular Weight | 330.29 g/mol | ||||||||
IUPAC Name | 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | ||||||||
Standard InChI | InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3 | ||||||||
Standard InChIKey | MYMGKIQXYXSRIJ-UHFFFAOYSA-N | ||||||||
SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O | ||||||||
Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O | ||||||||
Synonyms | 3,5-Dihydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-methoxy-chromen-4-one; Rhamnacine | ||||||||
Reference | Marzouk, M. et al., Phytochem., 52, 943 (1999) Gil, M.I. et al., J. Agric. Food Chem., 43, 2833 (1995) Wagner, H. et al., Phytochem., 13, 857 (1974) |
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PubChem Compound | 5320945 | ||||||||
Last Modified | Aug 15 2023 |
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